Alniditan

Description

Structure

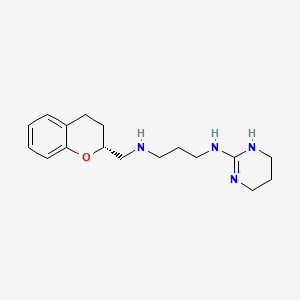

2D Structure

3D Structure

Properties

IUPAC Name |

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSXOXCYXPQXMF-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870005 | |

| Record name | Alniditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152317-89-0 | |

| Record name | Alniditan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152317-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alniditan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152317890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alniditan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALNIDITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B57Z82EOGE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alniditan: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alniditan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1][2] This document provides a comprehensive overview of its chemical properties, a detailed synthesis pathway with experimental protocols, and an examination of its mechanism of action through relevant signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Structure and Properties

This compound, chemically known as N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine, is a benzopyran derivative.[3][4] Unlike the triptan class of migraine medications, this compound does not possess an indole ring.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine | |

| Molecular Formula | C17H26N4O | |

| Molecular Weight | 302.42 g/mol | |

| CAS Number | 152317-89-0 | |

| SMILES | C1CC--INVALID-LINK--c2ccc1CNCCCNC3=NCCCN3 |

Synthesis Pathway

The synthesis of this compound can be conceptualized as a multi-step process involving the formation of a key benzopyran intermediate followed by coupling with a protected diamine and subsequent cyclization to form the tetrahydropyrimidine ring. While a specific, detailed protocol from a single primary source is not publicly available, the following pathway is a plausible route based on established organic chemistry principles and general methods for the synthesis of related compounds.

Logical Flow of this compound Synthesis

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols (Hypothetical)

The following protocols are illustrative and based on general synthetic methodologies.

Step 1: Synthesis of the Benzopyranone Intermediate

-

Alkylation: Phenol is reacted with 2-bromobutyrolactone in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone) to yield the corresponding ether intermediate.

-

Oxidation: The ether intermediate is then oxidized using a suitable oxidizing agent (e.g., chromium trioxide) to form the substituted succinic anhydride.

-

Intramolecular Friedel-Crafts Acylation: The anhydride is treated with a Lewis acid or a strong protic acid (e.g., polyphosphoric acid) to induce an intramolecular acylation, forming the tricyclic benzopyranone ring system.

Step 2: Elaboration of the Side Chain

-

Reductive Amination: The ketone of the benzopyranone is subjected to reductive amination with benzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to introduce the first nitrogen atom of the side chain.

-

Michael Addition: The resulting secondary amine undergoes a Michael addition with acrylonitrile to extend the carbon chain.

-

Nitrile Reduction: The terminal nitrile group is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride or through catalytic hydrogenation, yielding the diamine intermediate.

Step 3: Formation of the Tetrahydropyrimidine Ring

-

Condensation: The diamine intermediate is reacted with a suitable cyclizing agent, such as 1,3-diiodopropane or a related electrophile, followed by treatment with a base to facilitate the final ring closure to the tetrahydropyrimidine moiety, affording this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects, particularly in the context of migraine, through its agonist activity at serotonin 5-HT1B and 5-HT1D receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gi/o alpha subunit.

This compound Signaling Pathway

Caption: Signaling cascade initiated by this compound binding.

Activation of the 5-HT1B/1D receptor by this compound leads to the dissociation of the Gi/o protein. The activated αi/o subunit then inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets.

The key physiological consequences of this signaling cascade in the context of migraine are:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of cranial blood vessels is thought to cause vasoconstriction, counteracting the vasodilation associated with migraine attacks.

-

Inhibition of Neurotransmitter Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP), which are implicated in the pain and inflammation of migraine.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: Receptor Binding Affinities (Ki, nM)

| Receptor | Ki (nM) | Reference |

| 5-HT1A | 3.8 | |

| 5-HT1B (human) | 1.1 | |

| 5-HT1Dα (human) | 0.4 | |

| 5-HT1Dβ (human) | 1.1 | |

| 5-HT1D (calf) | 0.8 |

Table 2: Functional Activity (IC50, nM)

| Assay | Receptor | IC50 (nM) | Reference |

| Adenylyl Cyclase Inhibition | 5-HT1A (human) | 74 | |

| Adenylyl Cyclase Inhibition | 5-HT1Dα (human) | 1.1 | |

| Adenylyl Cyclase Inhibition | 5-HT1Dβ (human) | 1.3 |

Table 3: Pharmacokinetic Parameters

| Parameter | Formulation | Value | Reference |

| tmax (time to peak plasma concentration) | Nasal Spray | ~11 minutes |

Conclusion

This compound is a selective 5-HT1B/1D receptor agonist with a distinct chemical structure from the triptan family. Its synthesis involves a multi-step process culminating in the formation of a benzopyran derivative linked to a tetrahydropyrimidine moiety. Its mechanism of action is centered on the Gi/o-coupled inhibition of adenylyl cyclase, leading to therapeutic effects relevant to the treatment of migraine. The provided quantitative data underscores its high affinity and potency at the target receptors. This technical guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics.

References

- 1. This compound, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonistic properties of this compound, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new 5-hydroxytryptamine(1D) agonist and migraine-abortive agent: Ligand-binding properties of human 5-hydroxytryptamine(1D alpha), human 5-hydroxytryptamine(1D beta), and calf 5-hydroxytryptamine(1D) receptors investigated with [H-3]5-hydroxytryptamine and [H-3]this compound. [biblio.ugent.be]

- 4. Agonistic properties of this compound, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Alniditan: A Technical Deep Dive into its Pharmacodynamics and Receptor Affinity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alniditan is a potent serotonin 5-HT1D receptor agonist that was investigated for the acute treatment of migraine.[1][2] Structurally a benzopyran derivative, it is distinct from the triptan class of migraine therapeutics.[1] This document provides a comprehensive technical overview of the pharmacodynamic properties and receptor affinity profile of this compound, with a focus on the experimental methodologies used to elucidate its mechanism of action.

Core Pharmacodynamics: High Affinity and Agonism at 5-HT1D Receptors

This compound demonstrates high-affinity binding to human 5-HT1Dα and 5-HT1Dβ receptors, as well as the 5-HT1A receptor.[1] Functional assays have confirmed that this compound acts as a full agonist at these receptors, leading to the inhibition of adenylyl cyclase, a key step in its therapeutic action.[1]

Receptor Affinity Profile

The receptor binding affinity of this compound has been characterized through radioligand binding assays. The equilibrium dissociation constants (Ki) for this compound at various human serotonin receptor subtypes are summarized in the table below. For comparison, data for the commonly used migraine therapeutic, Sumatriptan, and the non-selective ergot alkaloid, Dihydroergotamine, are also included.

| Compound | h5-HT1A (Ki, nM) | h5-HT1B (Ki, nM) | h5-HT1Dα (Ki, nM) | h5-HT1Dβ (Ki, nM) |

| This compound | 3.8 | - | 0.4 | 1.1 |

| Sumatriptan | - | - | - | - |

| Dihydroergotamine | - | - | - | - |

A hyphen (-) indicates that data was not available in the cited sources.

Functional Potency

The functional activity of this compound was assessed by its ability to inhibit forskolin-stimulated adenylyl cyclase in cells expressing recombinant human 5-HT receptors. The IC50 values, representing the concentration of the drug that causes 50% inhibition, are presented below.

| Compound | h5-HT1A (IC50, nM) | h5-HT1B (IC50, nM) | h5-HT1D (IC50, nM) |

| This compound | 74 | 1.7 | 1.3 |

| Sumatriptan | - | 20 | 2.6 |

| Dihydroergotamine | - | 2 | 2.2 |

A hyphen (-) indicates that data was not available in the cited sources.

Signaling Pathway

This compound exerts its therapeutic effect through the Gi/o protein-coupled 5-HT1D receptor. Upon agonist binding, the receptor activates the G-protein, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), ultimately modulating neuronal signaling.

References

- 1. This compound, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the acute treatment of migraine attacks: a subcutaneous dose-finding study. Subcutaneous this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Alniditan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of Alniditan, a potent serotonin receptor agonist. The information presented herein is compiled from various scientific studies, focusing on its receptor binding profile, functional activity, and the underlying signaling mechanisms. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Core Data Summary

The in vitro profile of this compound is primarily defined by its high affinity and agonist activity at specific serotonin (5-HT) receptor subtypes. Quantitative data from radioligand binding assays and functional assays are summarized below, providing a clear comparison of its activity across different receptors.

Table 1: Receptor Binding Affinity and Functional Potency of this compound

| Receptor Subtype | Ligand Binding Affinity (Ki, nM) | Functional Agonist Potency (IC50, nM) | Assay Type | Reference |

| Human 5-HT1Dα | 0.4 | 1.1 | Inhibition of stimulated adenylyl cyclase | [1] |

| Human 5-HT1Dβ | 1.1 | 1.3 | Inhibition of stimulated adenylyl cyclase | [1] |

| Human 5-HT1B | Not explicitly stated, but potent agonist activity demonstrated | 1.7 | Inhibition of stimulated adenylyl cyclase | [2][3] |

| Human 5-HT1A | 3.8 | 74 | Inhibition of stimulated adenylyl cyclase | [1] |

| Calf Substantia Nigra 5-HT1D | 0.8 | Not Applicable | Radioligand Binding |

Note: Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates higher affinity. IC50 represents the half-maximal inhibitory concentration, a measure of the potency of an agonist in inhibiting a specific biological function.

Key Experimental Protocols

The characterization of this compound's in vitro pharmacology relies on established experimental methodologies. The following sections detail the protocols for key assays used to determine its binding affinity and functional activity.

Radioligand Receptor Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Cells expressing the target human 5-HT receptor subtype (e.g., CHO or HEK 293 cells) are cultured and harvested.

-

The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A known concentration of a suitable radioligand (e.g., [3H]5-HT or [3H]this compound).

-

Varying concentrations of the unlabeled test compound (this compound).

-

The prepared cell membrane suspension.

-

-

For determining non-specific binding, a high concentration of a non-radiolabeled competing ligand is added.

-

-

Incubation and Filtration:

-

The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow for binding equilibrium to be reached.

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Inhibition of Adenylyl Cyclase (cAMP Assay)

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic AMP (cAMP), a key second messenger. Since 5-HT1D and 5-HT1B receptors are coupled to Gi proteins, their activation by an agonist like this compound leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Objective: To determine the potency (IC50) of this compound as an agonist at 5-HT1D and 5-HT1B receptors.

General Protocol:

-

Cell Culture:

-

Cells stably expressing the human 5-HT1D or 5-HT1B receptor are cultured in appropriate media.

-

-

cAMP Stimulation and Compound Treatment:

-

The cells are pre-incubated with a substance that stimulates adenylyl cyclase, such as forskolin, to induce a measurable level of cAMP production.

-

Varying concentrations of this compound are then added to the cells.

-

-

Cell Lysis and cAMP Measurement:

-

After a specific incubation period, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP is then quantified using a variety of available methods, such as:

-

Competitive binding assays: Where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Enzyme-linked immunosorbent assay (ELISA).

-

Homogeneous time-resolved fluorescence (HTRF) assays.

-

-

-

Data Analysis:

-

The results are expressed as the percentage of inhibition of the forskolin-stimulated cAMP accumulation.

-

The IC50 value, representing the concentration of this compound that causes 50% of the maximal inhibition, is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and processes involved in the in vitro characterization of this compound, the following diagrams are provided.

Caption: this compound's agonistic action at 5-HT1D/1B receptors.

Caption: Step-by-step workflow for a radioligand binding assay.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and full agonist at human 5-HT1Dα, 5-HT1Dβ, and 5-HT1B receptors, with a lower potency at the 5-HT1A receptor. Its mechanism of action is mediated through the inhibition of adenylyl cyclase via Gi protein coupling. The data and protocols presented in this guide provide a comprehensive foundation for further research and development involving this compound. The provided visualizations offer a clear understanding of the signaling cascade and the experimental procedures used for its characterization.

References

- 1. This compound, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agonistic properties of this compound, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonistic properties of this compound, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Alniditan: A Technical Guide to a Selective 5-HT1D Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract: Alniditan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was developed as a potential treatment for migraine.[1][2][3] As a benzopyran derivative, it is structurally distinct from the triptan class of anti-migraine drugs.[4][5] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, receptor binding profile, functional activity, and the experimental protocols used for its characterization. Quantitative data are presented in tabular format for clarity, and key processes are illustrated with diagrams generated using the DOT language.

Chemical Properties and Structure

This compound is a synthetic organic compound belonging to the benzopyran class. Its chemical structure is distinct from the indole-based structure of triptans.

-

IUPAC Name: N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine

-

Molecular Formula: C₁₇H₂₆N₄O

-

Molecular Weight: 302.42 g/mol

Mechanism of Action

This compound exerts its therapeutic effects primarily through agonism at 5-HT1D and 5-HT1B receptors. These receptors are G protein-coupled receptors (GPCRs) predominantly found in the central nervous system.

The activation of the 5-HT1D receptor, which is coupled to the Gi/o protein, initiates a signaling cascade that inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The proposed therapeutic consequences of this action in the context of migraine include:

-

Cranial Vasoconstriction: Agonism at 5-HT1B/1D receptors on intracranial blood vessels is thought to counteract the painful vasodilation associated with migraine attacks.

-

Inhibition of Neurotransmitter Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P.

-

Inhibition of Nociceptive Neurotransmission: The compound may also dampen pain signals within the trigeminal nucleus caudalis in the brainstem.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Agonistic properties of this compound, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agonistic properties of this compound, sumatriptan and dihydroergotamine on human 5-HT1B and 5-HT1D receptors expressed in various mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C17H26N4O | CID 66004 - PubChem [pubchem.ncbi.nlm.nih.gov]

Alniditan: A Technical Deep Dive into its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alniditan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was developed for the acute treatment of migraine.[1] Structurally distinct from the triptan class of migraine medications, this compound is a benzopyran derivative.[2] Despite demonstrating efficacy in clinical trials and reaching Phase III development, its commercialization was ultimately discontinued.[1] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its pharmacological profile, mechanism of action, and clinical trial outcomes. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. The discovery of the role of serotonin (5-hydroxytryptamine, 5-HT) in migraine pathophysiology led to the development of targeted therapies. The "triptan" class of drugs, which are 5-HT1B/1D receptor agonists, revolutionized migraine treatment.[3][4] In the 1990s, researchers sought to develop novel anti-migraine agents with potentially improved pharmacological profiles. This compound emerged from these efforts as a structurally novel, non-indole, potent 5-HT1B/1D receptor agonist. This document will explore the scientific journey of this compound, from its chemical synthesis to its evaluation in clinical settings.

Chemical Synthesis

The synthesis of this compound, a benzopyran derivative, distinguishes it chemically from the indole-based structure of triptans. The multi-step synthesis involves the formation of a benzopyranone ring, followed by a series of reductions and alkylations to introduce the diamine side chain responsible for its serotonergic activity.

A key step in the synthesis is the alkylation of phenol with 2-bromobutyrolactone, followed by oxidation and intramolecular acylation to form the core benzopyranone structure. Subsequent reductive amination and Michael addition are employed to build the side chain, which is ultimately coupled with a tetrahydropyrimidine moiety to yield this compound.

Pharmacological Profile

Mechanism of Action

This compound is a selective agonist of the 5-HT1B and 5-HT1D serotonin receptors. These receptors are G-protein coupled receptors, and their activation by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This action is thought to mediate the therapeutic effects of this compound in migraine through two primary mechanisms:

-

Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of dilated intracranial blood vessels is believed to cause their constriction, counteracting the vasodilation associated with migraine attacks.

-

Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are implicated in the pain and inflammation of migraine.

Receptor Binding Affinity and Selectivity

In vitro radioligand binding assays have demonstrated this compound's high affinity for human 5-HT1Dα and 5-HT1Dβ (now more commonly known as 5-HT1B) receptors, with nanomolar potency. It also exhibits a high affinity for the 5-HT1A receptor, although its functional potency at this receptor is significantly lower. This compound shows moderate-to-low or no affinity for a wide range of other neurotransmitter receptors, highlighting its selectivity.

| Receptor Subtype | This compound Ki (nM) | Sumatriptan Ki (nM) | Dihydroergotamine Ki (nM) |

| h5-HT1Dα | 0.4 | 1.1 | 0.5 |

| h5-HT1Dβ (5-HT1B) | 1.1 | 3.2 | 0.4 |

| h5-HT1A | 3.8 | 100 | 1.6 |

| Calf Substantia Nigra 5-HT1D | 0.8 | 2.5 | 0.3 |

| Data compiled from Leysen et al., 1996. |

Functional Activity

Functional assays have confirmed that this compound acts as a full agonist at both 5-HT1B and 5-HT1D receptors. In cells expressing these receptors, this compound potently inhibits forskolin-stimulated adenylyl cyclase activity, with IC50 values in the nanomolar range. This demonstrates its ability to effectively trigger the downstream signaling cascade of these receptors.

| Receptor Subtype | This compound IC50 (nM) |

| h5-HT1Dα | 1.1 |

| h5-HT1Dβ (5-HT1B) | 1.3 |

| h5-HT1A | 74 |

| Data compiled from Leysen et al., 1996. |

Experimental Protocols

Radioligand Binding Assays

The receptor binding affinity of this compound was determined using competitive radioligand binding assays with membrane preparations from cells expressing recombinant human 5-HT receptor subtypes. A typical protocol would involve:

-

Membrane Preparation: Homogenization of cells expressing the target receptor and isolation of the membrane fraction by centrifugation.

-

Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]5-HT or [3H]this compound) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: Separation of bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculation of the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and subsequent conversion to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

The functional agonist activity of this compound was assessed by its ability to inhibit adenylyl cyclase activity in cells expressing the target receptors. A representative protocol includes:

-

Cell Culture: Culture of cells stably transfected with the human 5-HT1B or 5-HT1D receptor.

-

Stimulation: Pre-incubation of the cells with varying concentrations of this compound, followed by stimulation of adenylyl cyclase with forskolin.

-

cAMP Measurement: Lysis of the cells and measurement of the intracellular concentration of cAMP, typically using a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Determination of the IC50 value, representing the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.

Signaling Pathways and Experimental Workflow

Clinical Development

This compound progressed through to Phase III clinical trials for the acute treatment of migraine. The clinical development program aimed to establish its efficacy, safety, and optimal dose.

Phase II Dose-Finding Study

A multinational, double-blind, randomized, parallel-group, dose-finding trial evaluated the efficacy and safety of subcutaneous this compound at doses of 0.8 mg, 1.0 mg, 1.2 mg, and 1.4 mg compared to placebo.

| Treatment Group | N | Headache Relief at 2h (%) | Pain-Free at 2h (%) | Headache Recurrence within 24h (%) |

| Placebo | 41 | 39 | - | - |

| This compound 0.8 mg | 44 | - | - | - |

| This compound 1.0 mg | 42 | - | - | - |

| This compound 1.2 mg | 46 | 83 | - | - |

| This compound 1.4 mg | 39 | 82 | 72 | 16 |

| Data compiled from Goldstein et al., 1998. |

The study demonstrated that this compound at doses of 1.2 mg and 1.4 mg was significantly more effective than placebo in providing headache relief at 2 hours. A dose-dependent decrease in headache recurrence was also observed. This compound was superior to placebo in alleviating associated migraine symptoms such as nausea, phonophobia, and photophobia. The most common adverse events were head pressure, paraesthesia, and hot flushes.

Phase III Comparative Study

A large-scale, double-blind, placebo-controlled, parallel-group Phase III trial was conducted to compare the efficacy and safety of two doses of subcutaneous this compound (1.4 mg and 1.8 mg) with subcutaneous sumatriptan (6 mg) and placebo. The 1.8 mg this compound arm was terminated early due to a serious adverse event.

| Treatment Group | N | Pain-Free at 2h (%) | Headache Relief at 2h (%) | Headache Recurrence (%) | Any Adverse Event (%) |

| Placebo | 157 | 14.1 | 37.8 | 37.3 | 39.5 |

| This compound 1.4 mg | 309 | 56.3 | 80.9 | 34.8 | 69.3 |

| This compound 1.8 mg | 141 | 61.7 | 85.1 | 29.2 | 64.5 |

| Sumatriptan 6 mg | 317 | 65.9 | 87.1 | 39.1 | 66.2 |

| Data compiled from Dowson et al., 2001. |

In this pivotal trial, this compound 1.4 mg was significantly more effective than placebo for the primary endpoint of being pain-free at 2 hours. While sumatriptan 6 mg was statistically superior to this compound 1.4 mg for this endpoint, the authors noted the clinical difference was small. The safety profile of this compound 1.4 mg was comparable to that of sumatriptan 6 mg.

Discontinuation of Development

Despite demonstrating efficacy and a generally acceptable safety profile in Phase III trials, the development of this compound was discontinued. The specific reasons for this decision are not extensively detailed in the available scientific literature, but it is not uncommon for promising drug candidates to be halted during late-stage development for a variety of strategic, regulatory, or commercial reasons.

Conclusion

This compound represents a significant research endeavor in the field of migraine therapeutics. As a potent and selective 5-HT1B/1D receptor agonist with a novel benzopyran structure, it offered a potential alternative to the established triptan class of drugs. Preclinical studies elucidated its mechanism of action and receptor binding profile, while comprehensive clinical trials confirmed its efficacy in the acute treatment of migraine. Although its development was ultimately not pursued to commercialization, the in-depth study of this compound has contributed valuable knowledge to the understanding of serotonergic mechanisms in migraine and the broader principles of drug discovery and development. The data and methodologies presented in this technical guide serve as a detailed record of this important chapter in the history of migraine research.

References

- 1. This compound, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 3. Phase 3 randomized, placebo-controlled, double-blind study of lasmiditan for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Alniditan: A Technical Analysis of its Relationship to Triptan and Ditan Classes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Alniditan and its pharmacological relationship to the triptan and ditan classes of drugs, primarily used in the acute treatment of migraine. This compound, a potent serotonin (5-HT) receptor agonist, occupies a unique position due to its distinct chemical structure and receptor binding profile. This document will dissect its mechanism of action, compare its receptor affinities with those of triptans and ditans, and detail the experimental methodologies used to characterize these compounds. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding.

Introduction: The Landscape of Serotonergic Antimigraine Drugs

The pathophysiology of migraine is complex, with the trigeminovascular system and the neurotransmitter serotonin playing a central role.[1] Consequently, serotonergic agents have been a cornerstone of acute migraine therapy for decades. The development of selective 5-HT receptor agonists has led to the establishment of distinct drug classes, each with a specific therapeutic profile.

-

Triptans: This class, exemplified by sumatriptan, revolutionized migraine treatment. Triptans are selective agonists of the 5-HT1B and 5-HT1D receptors.[2][3] Their therapeutic efficacy is attributed to three primary mechanisms: cranial vasoconstriction mediated by 5-HT1B receptors, inhibition of neuropeptide release (like CGRP) from trigeminal nerve endings via 5-HT1D receptors, and inhibition of nociceptive neurotransmission within the brainstem.[4][5]

-

Ditans: A newer class of drugs, with lasmiditan as the first approved agent, selectively targets the 5-HT1F receptor. This selectivity is a key differentiator from triptans, as 5-HT1F receptor agonism is believed to inhibit trigeminal nerve firing and neuropeptide release without causing the vasoconstriction associated with 5-HT1B receptor activation. This makes ditans a potential option for patients with cardiovascular contraindications to triptans.

-

This compound: Developed as a potent 5-HT1D receptor agonist, this compound is structurally distinct from the indole-based triptans, being a benzopyran derivative. It exhibits high affinity for both 5-HT1D and 5-HT1B receptors, positioning it mechanistically alongside the triptans. However, its unique chemical scaffold warrants a detailed comparative analysis.

Chemical Structures

The chemical structures of this compound, a representative triptan (Sumatriptan), and a ditan (Lasmiditan) highlight their distinct molecular scaffolds. While triptans are primarily indole derivatives, this compound is a benzopyran, and Lasmiditan has a more complex pyridine-based structure.

-

This compound: N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine

-

Sumatriptan: 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide

-

Lasmiditan: 2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide

Comparative Receptor Binding Affinities

The affinity of these drugs for various serotonin receptor subtypes is a critical determinant of their therapeutic effects and side-effect profiles. The following tables summarize the binding affinities (Ki, nM) of this compound, representative triptans, and Lasmiditan for key 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of this compound and Sumatriptan

| Receptor | This compound | Sumatriptan |

| h5-HT1A | 3.8 | - |

| h5-HT1B | 1.1 | ~20 |

| h5-HT1Dα | 0.4 | - |

| h5-HT1Dβ | 1.1 | 2.6 |

| 5-HT1F | Low affinity | Binds |

Data sourced from Leysen et al., 1996 and other cited literature.

Table 2: Binding Affinities (Ki, nM) of Lasmiditan

| Receptor | Lasmiditan |

| 5-HT1A | 1053 |

| 5-HT1B | 1043 |

| 5-HT1D | 1357 |

| 5-HT1F | 2 |

| 5-HT2A | >10,000 |

| 5-HT2B | >10,000 |

| 5-HT2C | >10,000 |

| 5-HT6 | >10,000 |

| 5-HT7 | >10,000 |

Data sourced from Nelson et al., 2010 and Xu et al., 2021.

Mechanism of Action and Signaling Pathways

This compound and triptans exert their effects primarily through the activation of 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and vascular tone.

Ditans, by activating 5-HT1F receptors, also couple to Gαi/o proteins and inhibit adenylyl cyclase, but their downstream effects are primarily neuronal, inhibiting the release of pro-inflammatory neuropeptides without significant vasoconstriction.

Figure 1: Generalized Gαi/o-coupled 5-HT1 receptor signaling pathway.

Experimental Protocols

The characterization of compounds like this compound relies on a suite of in vitro pharmacological assays. Below are generalized protocols for two key experimental approaches.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Figure 2: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT1D) are harvested and homogenized. The cell membranes are isolated by centrifugation.

-

Binding Assay: In a multi-well plate, a constant concentration of a radiolabeled ligand (e.g., [3H]5-HT) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist at Gαi/o-coupled receptors by quantifying its effect on cAMP production.

Figure 3: Workflow for an adenylyl cyclase inhibition assay.

Methodology:

-

Cell Culture: Cells expressing the target Gαi/o-coupled receptor are cultured in appropriate media.

-

Assay Setup: Cells are plated in multi-well plates and incubated.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (agonist).

-

Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated using forskolin, which directly activates the enzyme, leading to an increase in cAMP production.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme immunoassays (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

-

Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50) is determined. This value is a measure of the agonist's potency.

Logical Relationship of this compound to Triptan and Ditan Classes

The following diagram illustrates the relationship between this compound, triptans, and ditans based on their primary receptor targets and resulting physiological effects.

Figure 4: Relationship based on receptor targets and effects.

Conclusion

This compound, while developed as a novel chemical entity, demonstrates a pharmacological profile that aligns it closely with the triptan class of drugs. Its high affinity and agonist activity at 5-HT1B and 5-HT1D receptors suggest a similar mechanism of action, involving both vascular and neuronal pathways, for its antimigraine effects. In contrast, the ditan class, represented by lasmiditan, offers a more targeted neuronal mechanism through its selective agonism at the 5-HT1F receptor, thereby avoiding the vasoconstrictor effects associated with 5-HT1B receptor activation. The distinct chemical structure of this compound compared to the indole-based triptans may offer different pharmacokinetic or pharmacodynamic properties, but its receptor interaction profile firmly places it within the conceptual framework of a 5-HT1B/1D receptor agonist, akin to the triptans. Further clinical and preclinical research is necessary to fully elucidate the comparative therapeutic index of this compound relative to both triptans and ditans.

References

- 1. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. biorxiv.org [biorxiv.org]

Alniditan: A Technical Overview of a 5-HT1B/1D Receptor Agonist

Alniditan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated for the acute treatment of migraine. Although it reached Phase III clinical trials, it was never marketed. This technical guide provides an in-depth overview of its chemical identity, pharmacological properties, and the experimental methodologies used to characterize it, designed for researchers, scientists, and drug development professionals.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine[1][2] |

| CAS Number | 152317-89-0 (free base)[1][3][4] |

| 155428-00-5 (Dihydrochloride) | |

| Molecular Formula | C17H26N4O |

| Synonyms | R-91274, R91274 |

Pharmacological Data

This compound's primary mechanism of action is as an agonist at 5-HT1B and 5-HT1D receptors. Its binding affinity and functional potency have been determined through various in vitro assays.

Receptor Binding Affinity

The following table summarizes the equilibrium dissociation constants (Ki) of this compound and comparator compounds at various human serotonin receptor subtypes.

| Compound | h5-HT1A (Ki, nM) | h5-HT1B (Ki, nM) | h5-HT1D (Ki, nM) |

| This compound | 3.8 | 1.1 | 0.4 |

| Sumatriptan | >1000 | 17 | 11 |

| Dihydroergotamine | 4.4 | 3.7 | 2.5 |

| Data from Leysen et al. (1996). All proteins are of human origin. |

Functional Potency

This compound acts as a full agonist at 5-HT1B and 5-HT1D receptors, inhibiting adenylyl cyclase activity. The following table shows the half-maximal inhibitory concentration (IC50) values.

| Compound | h5-HT1A (IC50, nM) | h5-HT1B (IC50, nM) | h5-HT1D (IC50, nM) |

| This compound | 74 | 1.7 | 1.3 |

| Sumatriptan | >10000 | 20 | 2.6 |

| Dihydroergotamine | 10 | 2 | 2.2 |

| Data from Leysen et al. (1996) and Pauwels et al. (1997). Assays measured inhibition of stimulated adenylyl cyclase in cells expressing recombinant human receptors. |

Clinical Efficacy in Acute Migraine Treatment

A dose-finding study evaluated the efficacy of subcutaneous this compound in the acute treatment of migraine attacks.

| Subcutaneous Dose | Headache Relief at 2h (Absent or Mild) | Complete Headache Relief at 2h | Headache Recurrence within 24h (of initial responders) |

| Placebo | 39% | Not Reported | >16% |

| 0.8 mg | Not Reported | Not Reported | Not Reported |

| 1.0 mg | Not Reported | Not Reported | Not Reported |

| 1.2 mg | 83% | Not Reported | Not Reported |

| 1.4 mg | 82% | 72% | 16% |

| Data from Goldstein et al. (1998). |

Signaling Pathway

This compound exerts its therapeutic effects through a G-protein coupled receptor signaling cascade. As an agonist at 5-HT1B and 5-HT1D receptors, which are coupled to the inhibitory G-protein, Gi, this compound binding leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels is thought to contribute to the vasoconstriction of cranial blood vessels and the inhibition of neurotransmitter release, which are key mechanisms in alleviating migraine headaches.

Experimental Protocols

The following are representative protocols based on the methodologies described in the cited literature for the characterization of this compound.

Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1B or 5-HT1D receptor.

Materials:

-

Membrane preparations from cells stably expressing recombinant human 5-HT1B or 5-HT1D receptors.

-

Radioligand: [3H]this compound or [3H]5-HT.

-

Test compound: this compound or other ligands of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates or reaction tubes.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the membrane preparation on ice. Prepare serial dilutions of the test compound in the assay buffer.

-

Incubation: In each well or tube, add the assay buffer, the radioligand at a concentration close to its Kd, the membrane preparation, and the test compound at various concentrations. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).

-

Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to assess the functional agonist activity of this compound by measuring its ability to inhibit adenylyl cyclase.

Materials:

-

Whole cells expressing recombinant human 5-HT1B or 5-HT1D receptors (e.g., HEK293 or C6 glioma cells).

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

Test compound: this compound.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Cell Culture: Plate the cells in a suitable format (e.g., 96-well plates) and grow to the desired confluency.

-

Pre-incubation: Pre-incubate the cells with various concentrations of the test compound (this compound) for a short period.

-

Stimulation: Add a fixed concentration of an adenylyl cyclase stimulator, such as Forskolin, to all wells except the basal control.

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

-

Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates using a suitable cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the Forskolin-stimulated cAMP production, using non-linear regression analysis.

References

- 1. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intima-adventitia apposition in end-to-side arterial anastomosis: an experimental study in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a serotonin receptor coupled to adenylyl cyclase involved in learning-related heterosynaptic facilitation in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Alniditan in Research Buffers

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a compound is paramount to ensuring the reliability and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of Alniditan, a benzopyran derivative and 5-HT1D receptor agonist, in various research buffers. While exhaustive public data on this compound is limited, this guide synthesizes available information and outlines best-practice experimental protocols to empower researchers in their formulation development.

This compound: A Snapshot of its Physicochemical Identity

This compound is structurally distinct from the more common triptan class of migraine therapeutics, being a benzopyran derivative.[1] This structural difference influences its physicochemical properties, including solubility and stability, which are critical considerations for in vitro and in vivo studies.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in standard research buffers such as Phosphate-Buffered Saline (PBS) and Tris-HCl remains scarce in publicly accessible literature. However, formulation studies for specific delivery systems provide valuable insights into its solubility characteristics under different pH conditions.

One study focusing on transdermal delivery reported the use of an ethanolamine buffer at a pH of 9.5 to dissolve this compound at a concentration of 7.5 mg/mL.[2] Another investigation into skin electroporation utilized an acetate buffer at pH 5, in which this compound was dissolved at 5 mg/mL.[3] The same study also employed a borate buffer at pH 9.5, noting that the drug exhibited lower stability at this higher pH.[3]

These findings suggest that this compound's solubility is pH-dependent, with appreciable solubility in both acidic and alkaline conditions. The choice of buffer and pH will likely involve a trade-off between achieving the desired concentration and maintaining the stability of the compound.

For general research purposes, it is recommended to empirically determine the solubility of this compound in the specific buffer system intended for use.

Table 1: Reported Solubility Data for this compound in Specific Buffer Systems

| Buffer System | pH | Concentration | Reference |

| Ethanolamine | 9.5 | 7.5 mg/mL | [2] |

| Acetate | 5 | 5 mg/mL | |

| Borate | 9.5 | Not specified |

Stability of this compound in Solution

The chemical stability of this compound in solution is a critical factor for ensuring the integrity of experimental data. As with solubility, detailed kinetic studies on this compound's degradation in various research buffers are not widely published. However, the observation that this compound is less stable at pH 9.5 suggests that it may be susceptible to pH-dependent degradation pathways, such as hydrolysis.

Pharmaceutical stability testing typically involves subjecting the compound to a range of stress conditions, including acidic and basic hydrolysis, oxidation, and photolysis, as outlined by the International Council for Harmonisation (ICH) guidelines. The degradation products are then identified and quantified using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

Table 2: General Considerations for this compound Stability

| Condition | Potential Impact | Analytical Technique for Monitoring |

| pH | Susceptible to hydrolysis at alkaline pH. | Stability-indicating HPLC |

| Temperature | Potential for accelerated degradation at elevated temperatures. | Stability-indicating HPLC |

| Light | Photodegradation is a possibility for many pharmaceutical compounds. | Stability-indicating HPLC with photodiode array detection |

| Oxidation | Susceptibility to oxidative degradation should be assessed. | Stability-indicating HPLC |

Recommended Experimental Protocols

Given the lack of specific published protocols for this compound, the following sections outline generalized methodologies for determining the solubility and stability of a research compound, based on standard pharmaceutical practices.

Protocol for Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

-

Buffer Preparation : Prepare a series of research buffers (e.g., PBS, Tris-HCl, Citrate) at various physiologically relevant pH values (e.g., 5.0, 6.8, 7.4, 9.0).

-

Sample Preparation : Add an excess amount of this compound powder to a known volume of each buffer in a sealed container.

-

Equilibration : Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Clarification : Centrifuge or filter the samples to remove undissolved solid.

-

Quantification : Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol for Stability Study

A forced degradation study is essential for understanding the stability profile of a compound and for developing a stability-indicating analytical method.

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions :

-

Acid Hydrolysis : Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat.

-

Base Hydrolysis : Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat.

-

Oxidative Degradation : Treat the stock solution with an oxidizing agent (e.g., 3% H2O2).

-

Thermal Degradation : Heat the solid compound and the solution.

-

Photodegradation : Expose the solid compound and the solution to UV and visible light.

-

-

Time Point Sampling : Collect samples at various time points from each stress condition.

-

Sample Analysis : Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

-

Data Analysis : Determine the rate of degradation and identify the major degradation products.

Signaling Pathways and Logical Relationships

While specific degradation pathways for this compound have not been elucidated in the public domain, a general understanding of drug stability can be visualized. The stability of a drug in a formulation is a multifactorial issue where the intrinsic properties of the drug molecule interact with various external factors.

Conclusion

While a complete public profile of this compound's solubility and stability in common research buffers is not available, existing formulation data provides a foundational understanding of its pH-dependent solubility. For researchers working with this compound, it is imperative to conduct in-house solubility and stability assessments using the generalized protocols outlined in this guide. A thorough characterization will ensure the development of robust formulations, leading to more reliable and reproducible experimental outcomes. As with any research compound, careful consideration of the storage conditions for stock solutions is crucial to maintain their integrity over time.

References

- 1. (PDF) Development of a stability-indicating HPLC method for Lasmiditan and its process related impurities with characterization of degradation products by LCMS/MS (2023) | 2 Citations [scispace.com]

- 2. 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities [pubmed.ncbi.nlm.nih.gov]

- 3. This compound in the acute treatment of migraine attacks: a subcutaneous dose-finding study. Subcutaneous this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Alniditan's Inhibition of Adenylyl Cyclase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alniditan is a potent serotonin 5-HT1D and 5-HT1B receptor agonist, structurally distinct from the triptan class of drugs, that has been investigated for the acute treatment of migraine.[1][2] Its therapeutic effect is believed to be mediated through its interaction with 5-HT1 receptors, which are G-protein coupled receptors (GPCRs).[3][4] Activation of these receptors, particularly the 5-HT1D and 5-HT1B subtypes, leads to the inhibition of adenylyl cyclase, a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[3] This document provides a detailed technical guide on the mechanism of this compound's effect on adenylyl cyclase inhibition, including quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanism: 5-HT1 Receptor-Mediated Adenylyl Cyclase Inhibition

The 5-HT1 receptor subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D, are classically coupled to inhibitory G-proteins of the Gi/o family. The binding of an agonist, such as this compound, to these receptors triggers a conformational change, leading to the activation of the associated Gi protein. The activated Gi protein, in turn, inhibits the activity of adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA) and a cascade of downstream cellular effects that contribute to the therapeutic actions of this compound in migraine, such as vasoconstriction of cerebral blood vessels and inhibition of nociceptive neurotransmission.

Signaling Pathway Diagram

Caption: this compound's signaling pathway for adenylyl cyclase inhibition.

Quantitative Data: Potency and Efficacy of this compound

Several studies have quantified the agonistic properties of this compound at human 5-HT1B and 5-HT1D receptors, demonstrating its potency in inhibiting adenylyl cyclase. The following tables summarize the key findings.

| Compound | Receptor | Cell Line | IC50 (nM) | Reference |

| This compound | h5-HT1D | C6 Glioma | 1.3 | |

| This compound | h5-HT1B | HEK 293 | 1.7 | |

| This compound | h5-HT1Dα | Recombinant Cells | 1.1 | |

| This compound | h5-HT1Dβ | Recombinant Cells | 1.3 | |

| This compound | h5-HT1A | Recombinant Cells | 74 | |

| Table 1: Potency (IC50) of this compound in inhibiting stimulated adenylyl cyclase activity. |

| Compound | Receptor | Comparison | Relative Potency | Reference |

| This compound | h5-HT1B | vs. Sumatriptan | ~10 times more potent | |

| This compound | h5-HT1D | vs. Sumatriptan | ~2 times more potent | |

| Table 2: Comparative potency of this compound. |

Experimental Protocols

The following sections detail the methodologies used in key experiments to determine this compound's effect on adenylyl cyclase inhibition.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells, C6 glioma cells, and L929sA cells were commonly used.

-

Culture Conditions: Cells were maintained in appropriate culture media (e.g., DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Receptor Expression: To study specific receptor subtypes, cell lines were stably or transiently transfected with plasmids encoding the human 5-HT1B or 5-HT1D receptors. In some studies, receptor expression levels were increased by treating the cells with sodium butyrate.

Adenylyl Cyclase Activity Assay (cAMP Accumulation Assay)

This assay is a cornerstone for evaluating the inhibitory effect of compounds on adenylyl cyclase.

-

Cell Seeding: Cells expressing the receptor of interest were seeded into multi-well plates and grown to a suitable confluency.

-

Pre-incubation: The cell culture medium was replaced with a serum-free medium or a buffer (e.g., Krebs-Ringer bicarbonate) containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

-

Stimulation of Adenylyl Cyclase: Adenylyl cyclase was stimulated to produce cAMP using an activator such as forskolin or isoproterenol.

-

Agonist Treatment: Cells were then incubated with varying concentrations of this compound (or other test compounds) for a defined period.

-

Cell Lysis and cAMP Measurement: The reaction was stopped, and the cells were lysed. The intracellular cAMP concentration was then determined using a competitive binding assay, such as a radioimmunoassay (RIA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibition (IC50) was calculated from the dose-response curves.

Experimental Workflow Diagram

Caption: Workflow for a cAMP accumulation assay.

Conclusion

This compound effectively inhibits adenylyl cyclase by acting as a potent agonist at 5-HT1D and 5-HT1B receptors. This action is mediated through the activation of inhibitory Gi/o proteins, leading to a reduction in intracellular cAMP levels. The quantitative data from in vitro studies consistently demonstrate its high potency, which is significantly greater than that of sumatriptan at the 5-HT1B receptor. The detailed experimental protocols provide a framework for researchers to further investigate the pharmacological properties of this compound and similar compounds targeting the serotonergic system for the treatment of migraine and other neurological disorders.

References

- 1. This compound, a new 5-hydroxytryptamine1D agonist and migraine-abortive agent: ligand-binding properties of human 5-hydroxytryptamine1D alpha, human 5-hydroxytryptamine1D beta, and calf 5-hydroxytryptamine1D receptors investigated with [3H]5-hydroxytryptamine and [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the acute treatment of migraine attacks: a subcutaneous dose-finding study. Subcutaneous this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Alniditan in Competitive Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Alniditan, a potent 5-HT1D and 5-HT1B receptor agonist, in competitive radioligand binding assays. This document is intended to guide researchers in pharmacology, drug discovery, and related fields in characterizing the binding properties of novel compounds targeting these serotonin receptor subtypes.

Introduction

This compound is a benzopyran derivative that acts as a high-affinity agonist at 5-HT1D and 5-HT1B receptors.[1] Its high potency and selectivity make it a valuable tool for studying the pharmacology of these receptors, which are implicated in the pathophysiology of migraine.[1][2] Competitive radioligand binding assays are a fundamental technique to determine the affinity of test compounds for a specific receptor by measuring their ability to displace a radiolabeled ligand.[3][4] This document outlines the protocols for using this compound as a competitor or for assays utilizing radiolabeled this compound ([3H]this compound).

Principle of the Assay

Competitive radioligand binding assays measure the affinity (Ki) of a test compound by quantifying its ability to compete with a radioligand for binding to a receptor. The assay is performed by incubating a fixed concentration of a radioligand with a source of receptors (e.g., cell membranes expressing the receptor) in the presence of increasing concentrations of the unlabeled test compound. As the concentration of the test compound increases, the amount of bound radioligand decreases. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki) of the test compound.

Data Presentation

The binding affinities of this compound and other reference compounds for human 5-HT1D and 5-HT1B receptors are summarized below. These values are critical for comparative analysis and validation of experimental results.

Table 1: Binding Affinities (Ki, nM) of this compound and Reference Compounds for Human 5-HT Receptors

| Compound | h5-HT1Dα Receptor (Ki, nM) | h5-HT1Dβ (5-HT1B) Receptor (Ki, nM) | h5-HT1A Receptor (Ki, nM) |

| This compound | 0.4 | 1.1 | 3.8 |

| Sumatriptan | - | - | - |

| Dihydroergotamine | - | - | - |

Data compiled from Leysen et al., 1996.

Table 2: Functional Potencies (IC50, nM) of this compound and Reference Compounds in Adenylyl Cyclase Assays

| Compound | h5-HT1Dα Receptor (IC50, nM) | h5-HT1Dβ (5-HT1B) Receptor (IC50, nM) | h5-HT1A Receptor (IC50, nM) |

| This compound | 1.1 | 1.3 | 74 |

| Sumatriptan | 2.6 | 20 | - |

| Dihydroergotamine | 2.2 | 2 | - |

Data compiled from Leysen et al., 1996 and Lesage et al., 1998.

Experimental Protocols

The following are detailed protocols for performing competitive radioligand binding assays using this compound as a reference compound.

Protocol 1: Competitive Binding Assay using [3H]5-HT as Radioligand

This protocol is adapted from studies characterizing the binding of this compound to human 5-HT1D and 5-HT1B receptors expressed in recombinant cell lines.

1. Materials and Reagents:

-

Receptor Source: Membrane preparations from C6 glioma cells expressing the human 5-HT1Dα receptor or L929 cells expressing the human 5-HT1Dβ (5-HT1B) receptor.

-

Radioligand: [3H]5-Hydroxytryptamine ([3H]5-HT)

-

Competitor: this compound and other test compounds.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1 mM EDTA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail

-

Glass Fiber Filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

2. Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

3. Detailed Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of the membrane preparation (3-20 µg protein for cells).

-

50 µL of [3H]5-HT at a fixed concentration (typically at or near its Kd).

-

50 µL of varying concentrations of this compound or the test compound.

-

For total binding, add 50 µL of assay buffer instead of the competitor.

-

For non-specific binding, add 50 µL of a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Inhibition of Adenylyl Cyclase

This assay complements the binding studies by assessing the functional activity of this compound as an agonist. 5-HT1D and 5-HT1B receptors are Gi-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

1. Materials and Reagents:

-

Cells: Intact cells expressing the human 5-HT1Dα or 5-HT1Dβ (5-HT1B) receptor (e.g., C6 glioma, HEK 293, or L929 cells).

-

Agonist: this compound and other test compounds.

-

Stimulant: Forskolin or isoproterenol to stimulate adenylyl cyclase.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).

2. Experimental Workflow:

Caption: Workflow for a functional adenylyl cyclase assay.

3. Detailed Procedure:

-

Cell Culture: Culture the cells expressing the receptor of interest to an appropriate density in 96-well plates.

-

Assay Setup:

-

Remove the culture medium.

-

Add varying concentrations of this compound or the test compound to the wells.

-

Add a fixed concentration of forskolin or isoproterenol to all wells (except for the basal control) to stimulate cAMP production.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the inhibition of stimulated cAMP production against the logarithm of the agonist concentration. Fit the data using a non-linear regression model to determine the IC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.

Signaling Pathway